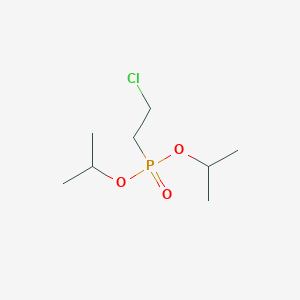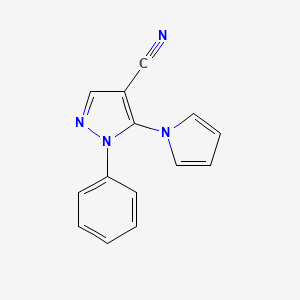
1-(2-Methylcyclohexyl)piperazine
Overview
Description
“1-(2-Methylcyclohexyl)piperazine” is a chemical compound with the empirical formula C11H24Cl2N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a six-membered ring containing two opposing nitrogen atoms . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 255.23 .
Scientific Research Applications
Analogues for Diagnostic and Therapeutic Applications
Research has focused on creating analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential use as positron emission tomography (PET) radiotracers in oncology. Modifications aimed at reducing lipophilicity without sacrificing affinity for σ(1) and σ(2) receptors have led to compounds with potential for tumor cell entry and minimal antiproliferative activity, indicating a promising direction for cancer diagnostic and therapeutic applications (Abate et al., 2011).
Anti-mycobacterial Activity
Piperazine derivatives have been identified as a versatile scaffold in the design of medicinally important compounds, including those with potent activity against Mycobacterium tuberculosis (MTB). The structural versatility of piperazine allows for the development of molecules effective against both drug-sensitive and drug-resistant strains of TB. This review emphasizes the importance of piperazine in creating effective anti-TB agents through detailed structure-activity relationship (SAR) studies, providing a valuable resource for medicinal chemists (Girase et al., 2020).
Synthesis of Antioxidant Compounds
The synthesis of piperazine derivatives containing methylxanthine moiety has been explored for their antioxidant properties. These compounds were evaluated using various in vitro assays, demonstrating significant activity against lipid peroxidation. The findings suggest that the incorporation of a hydroxyl group in the piperazine structure plays a critical role in enhancing antioxidant properties, offering insights into the design of new antioxidant agents (Andonova et al., 2014).
Antipsychotic and Serotonin Reuptake Inhibition
Novel bicyclic 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines have shown potent in vitro dopamine D(2) receptor antagonism and serotonin reuptake inhibition. These compounds exhibit promising pharmacological activities in vivo, potentially serving as dual-action antipsychotics. The ability to adopt conformations fitting both the dopamine D(2) receptor and serotonin transporter pharmacophores highlights the structural adaptability of piperazine derivatives in developing multifunctional therapeutics (Smid et al., 2005).
Anticancer and Antibacterial Properties
Mn(II) and Zn(II) macrocyclic Schiff-base complexes containing piperazine moiety have been synthesized and evaluated for their cytotoxic and antibacterial properties. These complexes demonstrated potent activity against glioblastoma cell lines and showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming some standard drugs. The research suggests potential therapeutic applications of these complexes in treating cancer and bacterial infections (Keypour et al., 2017).
Mechanism of Action
Target of Action
1-(2-Methylcyclohexyl)piperazine is a derivative of piperazine . Piperazine and its derivatives are known to target the GABA receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.
Mode of Action
Piperazine, and by extension this compound, acts as a GABA receptor agonist . This means it binds to these receptors and activates them, leading to an increase in the effect of GABA neurotransmitters. This can result in a range of effects, depending on the specific type of GABA receptor targeted and the location of these receptors in the body.
Pharmacokinetics
They are also known to be metabolized by the liver and excreted in the urine
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(2-Methylcyclohexyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, this compound has been shown to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound’s interaction with acetylcholinesterase and GABA receptors can alter neurotransmitter levels, affecting synaptic transmission and neuronal excitability . In other cell types, such as muscle cells, this compound can disrupt normal cellular metabolism by inhibiting succinic acid metabolism, leading to energy management disturbances .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound acts as a GABA receptor agonist, binding directly to these receptors and causing hyperpolarization of nerve endings . This action results in the paralysis of certain parasites, making the compound effective as an anthelmintic agent.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can be influenced by various factors, including temperature, pH, and exposure to light . In in vitro studies, prolonged exposure to this compound has been shown to cause sustained inhibition of acetylcholinesterase activity, leading to prolonged cholinergic effects . In in vivo studies, the compound’s long-term effects on cellular function include potential neurotoxicity at high concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase and paralyze parasites without causing significant adverse effects . At higher doses, this compound can cause neurotoxic symptoms, including convulsions, restlessness, and central nervous system depression . The threshold for these toxic effects varies among different animal species, with some animals showing higher tolerance levels than others .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its interaction with acetylcholinesterase, leading to the inhibition of acetylcholine breakdown . Additionally, the compound affects the metabolism of succinic acid in ascarids, disrupting their energy management . These interactions highlight the compound’s role in modulating metabolic flux and influencing metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific tissues, influencing its localization and activity . The distribution of the compound within the body can affect its overall efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the synaptic cleft in neuronal cells, where it can interact with acetylcholinesterase and GABA receptors . Understanding the subcellular localization of this compound can provide insights into its precise mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-methylcyclohexyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJADGWLXSPEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389913 | |
| Record name | 1-(2-methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-39-4 | |
| Record name | 1-(2-methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


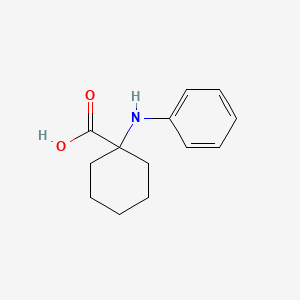
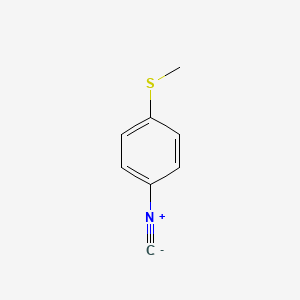
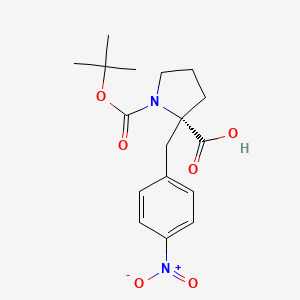
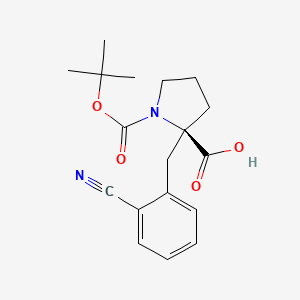



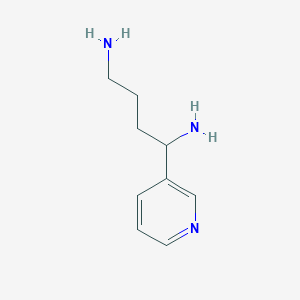
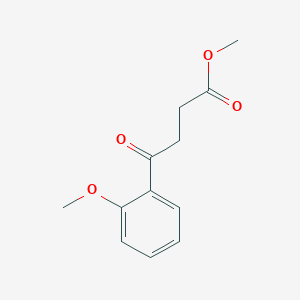
![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)

